An In-depth Technical Guide to 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene: Structure, Nomenclature, and Synthesis
An In-depth Technical Guide to 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene: Structure, Nomenclature, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Epoxy-1,2,3,4-tetrahydronaphthalene is a bicyclic ether with a unique and strained structure that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its rigid framework, incorporating a benzene ring fused to a tetrahydrofuran moiety via an oxygen bridge, presents a valuable scaffold for the development of novel chemical entities. This guide provides a comprehensive overview of its chemical structure, systematic IUPAC nomenclature, and a detailed examination of its synthesis.
Chemical Structure and IUPAC Nomenclature
The structural formula of 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene is C10H10O, with a molecular weight of 146.19 g/mol .[1][2] The molecule consists of a naphthalene core where one of the aromatic rings has been partially saturated and an oxygen atom bridges the 1 and 4 positions. This arrangement results in a strained polycyclic system.
Systematic IUPAC Nomenclature:
The formal IUPAC name for this compound is 11-oxatricyclo[6.2.1.0^{2,7}]undeca-2,4,6-triene .[2] This name is derived by considering the molecule as a tricyclic system.
Alternatively, and more commonly, it is named as 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene .[1] Other synonyms include:
The Chemical Abstracts Service (CAS) Registry Number for this compound is 35185-96-7 .[1]
Synthesis of 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene
The primary and most efficient route for the synthesis of 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene involves a two-step process. The first step is the formation of its unsaturated precursor, 1,4-dihydro-1,4-epoxynaphthalene, via a Diels-Alder reaction. This is followed by the selective hydrogenation of the double bond in the bicyclic ring system.
Step 1: Diels-Alder Reaction to form 1,4-dihydro-1,4-epoxynaphthalene
The synthesis of the precursor, 1,4-dihydro-1,4-epoxynaphthalene, is a classic example of a Diels-Alder reaction between benzyne and furan. Benzyne, a highly reactive intermediate, is typically generated in situ.
Step 2: Hydrogenation of 1,4-dihydro-1,4-epoxynaphthalene
The second and final step is the catalytic hydrogenation of the double bond in the dihydro intermediate to yield the saturated 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene.
Experimental Protocol:
A detailed experimental protocol for the hydrogenation of 1,4-dihydro-1,4-epoxynaphthalene can be adapted from established procedures for similar substrates. A general procedure is outlined below:
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Reaction Setup: A solution of 1,4-dihydro-1,4-epoxynaphthalene in a suitable solvent, such as methanol, is placed in a high-pressure hydrogenation apparatus (e.g., a Parr shaker).[1]
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Catalyst: A heterogeneous catalyst, such as palladium on carbon (Pd/C) or rhodium on alumina, is added to the solution. The choice of catalyst can influence the reaction rate and selectivity.[4]
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Hydrogenation: The vessel is charged with hydrogen gas to the desired pressure and the mixture is agitated at a specific temperature until the theoretical amount of hydrogen has been consumed.[1][4]
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Workup: Upon completion of the reaction, the catalyst is carefully removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.
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Purification: The crude 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene can be purified by techniques such as chromatography to achieve high purity (>99%).[1]
A reported method indicates that the hydrogenation can be carried out with hydrogen in methanol at 20°C under 760.051 Torr for 0.2 hours, resulting in a yield of over 99%.[1]
Causality Behind Experimental Choices:
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Solvent: Methanol is a common solvent for hydrogenations as it is relatively inert under these conditions and can dissolve a wide range of organic compounds.
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Catalyst: Heterogeneous catalysts like Pd/C are preferred for ease of removal from the reaction mixture by simple filtration.[4] The catalyst provides a surface for the adsorption of both the substrate and hydrogen, facilitating their reaction.
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Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without causing undesirable side reactions. The use of pressure increases the concentration of hydrogen in the solution, thereby accelerating the reaction.
Spectroscopic Data
The structural characterization of 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene is confirmed through various spectroscopic techniques.
| Spectroscopic Data | |
| Molecular Formula | C10H10O |
| Molecular Weight | 146.19 g/mol |
| 1H NMR | Spectral data available, detailed assignments pending further research. |
| 13C NMR | Spectral data available, detailed assignments pending further research. |
| Infrared (IR) | Characteristic peaks for C-O-C ether linkage and aromatic C-H bonds are expected. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 146. |
Chemical Reactivity and Potential Applications
The reactivity of 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene is largely dictated by the strained ether linkage. The epoxy bridge is susceptible to ring-opening reactions under both acidic and basic conditions, providing a handle for further functionalization.
Acid-Catalyzed Ring Opening:
Under acidic conditions, the ether oxygen is protonated, making the carbon atoms of the bridge more electrophilic and susceptible to nucleophilic attack. This can lead to the formation of diol or other substituted tetralin derivatives.
Base-Catalyzed Ring Opening:
Strong bases or nucleophiles can also induce ring-opening, although typically under more forcing conditions than acid-catalyzed reactions. The attack would likely occur at the less sterically hindered carbon atom adjacent to the oxygen bridge.
The potential for stereocontrolled functionalization through these ring-opening reactions makes 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene a valuable intermediate in the synthesis of complex molecules. The tetrahydronaphthalene scaffold is a common motif in many biologically active compounds, suggesting that derivatives of this molecule could have applications in drug discovery and development.[5][6]
Conclusion
1,4-Epoxy-1,2,3,4-tetrahydronaphthalene is a fascinating molecule with a unique three-dimensional structure. Its synthesis, primarily through a Diels-Alder reaction followed by hydrogenation, is a well-established route. The strained epoxy bridge is the key to its reactivity, offering a pathway to a variety of functionalized tetralin derivatives. For researchers in organic synthesis and medicinal chemistry, this compound represents a versatile building block with the potential for the development of novel therapeutic agents and other functional materials. Further exploration of its reactivity and the biological activity of its derivatives is a promising area for future research.
References
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